
((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : Studies have explored the synthesis of various cubane moieties and related structures. For example, a nonanuclear Ni(II) cluster was synthesized from a pyridyl-alcohol ligand, showcasing the potential of cubane-like structures in complex coordination chemistry (Massard, Rogez, & Braunstein, 2014).
Cubane-like Tetranuclear Cu(II) Complexes : Research has been conducted on the crystal structure and magnetic properties of Cu(II) complexes with a Cu4O4 cubane core. These studies are significant for understanding the magnetic and structural characteristics of cubane-type complexes (Sagar et al., 2017).
Magnetic and Catalytic Properties
- Magnetic Interactions in Cubane Complexes : Various studies have investigated the magnetic properties of cubane complexes, which are essential for applications in magnetic materials and molecular magnetism. For instance, Ni4O4 cubane complexes display dominant ferromagnetic interactions (Yang et al., 2014).
Biological and Chemical Applications
Phenoxazinone Synthase Activity : Research on Cu(II) complexes with a cubane core has also explored their phenoxazinone synthase-like activity, highlighting potential applications in enzymatic processes and catalysis (Sagar et al., 2017).
Complex Formation and Properties : The formation of complexes with cubane and other related structures, as well as their properties, are key areas of interest. For example, a study on the synthesis, crystal structure, and magnetic properties of linear and cubane-type tetranuclear Cu(II) complexes provides insights into the relationship between structure and magnetic behavior (Emami et al., 2017).
Ligand Transformation and Coordination : The transformation of ligands in the presence of metal ions and their subsequent coordination in cubane-like structures are significant for understanding the chemical behavior and potential applications of these complexes (Zhang et al., 2019).
Propiedades
IUPAC Name |
[4-(aminomethyl)cuban-1-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12;/h3-8,12H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOIQFTSUZWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
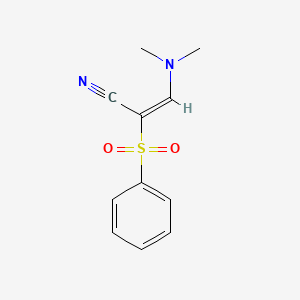
![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2834788.png)



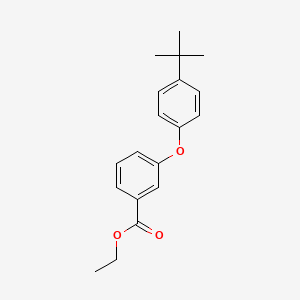
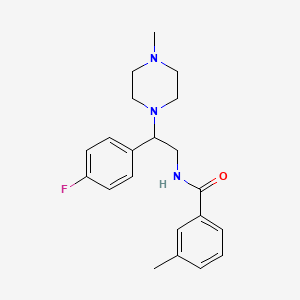
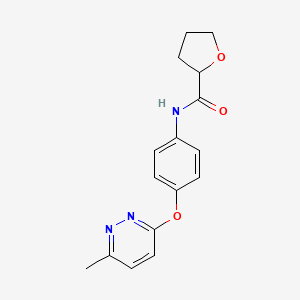
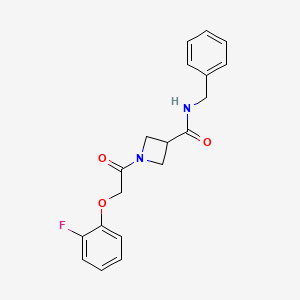
![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)
![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)

